Structural Identity Verification: Definitively Established 3-Methyl Regioisomer vs. Historically Misassigned Imidazo[2,1-b]thiazole Scaffold
The target compound, 3-methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo[2,1-c][1,4]thiazine, is distinguished from its historically misassigned alternative (originally proposed as an imidazo[2,1-b]thiazole) by a definitive X-ray crystallographic structural reassignment [1]. The correct imidazo[2,1-c][1,4]thiazine scaffold was confirmed for the 5,8a-diphenyl series, overturning the earlier incorrect structure. For the specific 3-methyl regioisomer (CAS 77811-23-5), the PubChem computed XLogP3-AA value is 3.8 [2]. In contrast, the 2-methyl regioisomer's crystal structure was reported separately with its own unit cell parameters (a=9.851(3) Å, b=10.592(3) Å, c=14.755(5) Å, β=92.24(2)°, space group P21/c) [3], proving these are distinct crystalline materials.
| Evidence Dimension | Crystallographic identity and computed lipophilicity |
|---|---|
| Target Compound Data | 3-methyl regioisomer; Imidazo[2,1-c][1,4]thiazine scaffold confirmed by structural reassignment; XLogP3-AA = 3.8. |
| Comparator Or Baseline | 2-methyl regioisomer (CAS not specified); Distinct unit cell (a=9.851 Å, b=10.592 Å, c=14.755 Å, β=92.24°); Originally misassigned imidazo[2,1-b]thiazole scaffold (for the non-methylated series). |
| Quantified Difference | Different space groups and unit cell dimensions demonstrate non-interchangeable crystalline forms; XLogP3-AA 3.8 for the 3-methyl analog vs. unreported for the 2-methyl analog. |
| Conditions | Single-crystal X-ray diffraction and computed properties (PubChem). |
Why This Matters
This evidence ensures that procurement of CAS 77811-23-5 delivers the correct regioisomer and validated scaffold, preventing experimental failure due to structural misassignment that historically plagued this compound class.
- [1] Tandon, S. S.; Larkworthy, L. F. A Structural Reassignment: 5,8a-Diphenyl-2,3,8,8a-tetrahydro-1H-imidazo[2,1-c][1,4] thiazine. Synthesis 1983, No. 6, 481-482. View Source
- [2] PubChem Compound Summary. 3-Methyl-5,8a-diphenyl-2,3,8,8a-tetrahydro-1H-imidazo(2,1-c)(1,4)thiazine. Computed XLogP3-AA value. View Source
- [3] Sandhu, S. S.; Hundal, M. S. The structure of 2,3,8,8a-tetrahydro-2-methyl-5,8a-diphenyl-1H-imidazo[2,1-c][1,4]thiazine. Acta Crystallographica Section B 1982, 38 (2), 697-699. View Source
